molecular formula C18H17NO B14583535 Pyridine, 1-benzoyl-1,2,5,6-tetrahydro-2-phenyl- CAS No. 61340-82-7

Pyridine, 1-benzoyl-1,2,5,6-tetrahydro-2-phenyl-

Cat. No.: B14583535
CAS No.: 61340-82-7
M. Wt: 263.3 g/mol
InChI Key: ZGPISFGKFSKHRV-UHFFFAOYSA-N
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Description

Pyridine, 1-benzoyl-1,2,5,6-tetrahydro-2-phenyl- is a heterocyclic aromatic organic compound It is characterized by a pyridine ring fused with a tetrahydro-2-phenyl group and a benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 1-benzoyl-1,2,5,6-tetrahydro-2-phenyl- can be achieved through several methods. One common approach involves the condensation of 1,5-dicarbonyl compounds followed by cyclization. For instance, the condensation of 2,6-pyridinedicarboxaldehyde with 2-nitrodiphenylamine in the presence of a reducing agent under reflux conditions at 100°C for 24 hours . Another method includes the addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Pyridine, 1-benzoyl-1,2,5,6-tetrahydro-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Pyridine, 1-benzoyl-1,2,5,6-tetrahydro-2-phenyl- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridine, 1-benzoyl-1,2,5,6-tetrahydro-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: Pyridine, 1-benzoyl-1,2,5,6-tetrahydro-2-phenyl- is unique due to its specific combination of a pyridine ring with benzoyl and phenyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

61340-82-7

Molecular Formula

C18H17NO

Molecular Weight

263.3 g/mol

IUPAC Name

phenyl-(6-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone

InChI

InChI=1S/C18H17NO/c20-18(16-11-5-2-6-12-16)19-14-8-7-13-17(19)15-9-3-1-4-10-15/h1-7,9-13,17H,8,14H2

InChI Key

ZGPISFGKFSKHRV-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C=C1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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